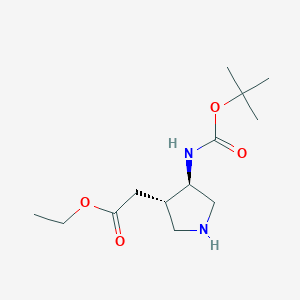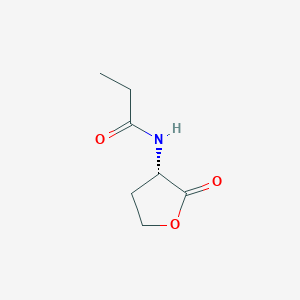
(S)-N-(2-Oxotetrahydrofuran-3-yl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(2-Oxotetrahydrofuran-3-yl)propionamide is a chiral compound that features a tetrahydrofuran ring with an oxo group at the 2-position and a propionamide group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-Oxotetrahydrofuran-3-yl)propionamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a chiral precursor for the tetrahydrofuran ring.
Formation of Tetrahydrofuran Ring: The tetrahydrofuran ring can be formed through cyclization reactions, often involving the use of acid or base catalysts.
Introduction of Oxo Group: The oxo group at the 2-position can be introduced through oxidation reactions using reagents like PCC (Pyridinium chlorochromate) or other oxidizing agents.
Attachment of Propionamide Group: The propionamide group can be attached through amide bond formation reactions, typically using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(2-Oxotetrahydrofuran-3-yl)propionamide can undergo various types of chemical reactions, including:
Oxidation: Further oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace functional groups on the tetrahydrofuran ring or the propionamide moiety.
Common Reagents and Conditions
Oxidation: PCC, KMnO4 (Potassium permanganate), or H2O2 (Hydrogen peroxide).
Reduction: NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of (S)-N-(2-Oxotetrahydrofuran-3-yl)propionamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating biochemical pathways, or altering cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
®-N-(2-Oxotetrahydrofuran-3-yl)propionamide: The enantiomer of the compound with potentially different biological activity.
N-(2-Oxotetrahydrofuran-3-yl)acetamide: A similar compound with an acetamide group instead of a propionamide group.
N-(2-Oxotetrahydrofuran-3-yl)butyramide: A similar compound with a butyramide group instead of a propionamide group.
Uniqueness
(S)-N-(2-Oxotetrahydrofuran-3-yl)propionamide is unique due to its specific chiral configuration and the presence of both the tetrahydrofuran ring and the propionamide group. This combination of structural features may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
478240-81-2 |
|---|---|
Fórmula molecular |
C7H11NO3 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
N-[(3S)-2-oxooxolan-3-yl]propanamide |
InChI |
InChI=1S/C7H11NO3/c1-2-6(9)8-5-3-4-11-7(5)10/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 |
Clave InChI |
BHUQNXLFFUYMDZ-YFKPBYRVSA-N |
SMILES isomérico |
CCC(=O)N[C@H]1CCOC1=O |
SMILES canónico |
CCC(=O)NC1CCOC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


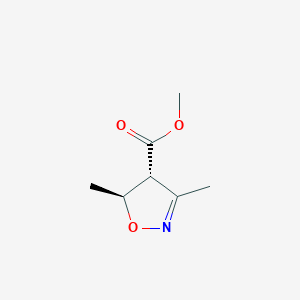
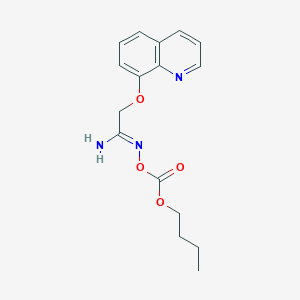
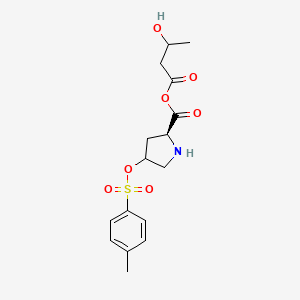

![5-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione](/img/structure/B12891371.png)

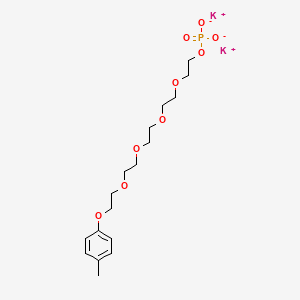
![4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy-](/img/structure/B12891380.png)
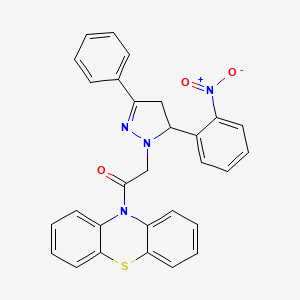
![Carbamic acid, [2-(heptyloxy)phenyl]-, 3-(1-pyrrolidinyl)propyl ester](/img/structure/B12891389.png)
![4-[5-(2-Chlorophenyl)-2-ethenyl-1,3-oxazol-4-yl]-N,N-diethylaniline](/img/structure/B12891396.png)
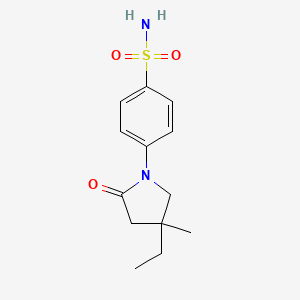
![Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate](/img/structure/B12891421.png)
